molecular formula C5H10ClF2N B2789545 (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl CAS No. 2055389-20-1

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl

Cat. No.: B2789545
CAS No.: 2055389-20-1
M. Wt: 157.59
InChI Key: WXSBBSYRLYANMA-BYPYZUCNSA-N
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Description

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride: is a chemical compound with the molecular formula C5H9F2N·HCl It is a derivative of cyclopropylamine with two fluorine atoms attached to the ethan-1-amine moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopropylamine as the starting material.

  • Fluorination: The cyclopropylamine undergoes a fluorination reaction to introduce the two fluorine atoms, resulting in 1-cyclopropyl-2,2-difluoroethan-1-amine.

  • Acidification: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using standard laboratory equipment and techniques.

  • Purification: Purification steps, such as recrystallization, are employed to ensure the final product's purity.

Chemical Reactions Analysis

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the fluorine atoms.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted amine derivatives.

Scientific Research Applications

(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to understand the effects of fluorinated compounds on biological systems.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways: It may modulate biochemical pathways related to its chemical structure and properties.

Comparison with Similar Compounds

  • (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride

  • 1-Cyclopropyl-2,2-difluoroethan-1-amine

The uniqueness of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride lies in its specific stereochemistry, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

(1S)-1-cyclopropyl-2,2-difluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVLWPRDOQTIIQ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055389-20-1
Record name (1S)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride
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